N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate
Description
Properties
CAS No. |
94139-13-6 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[dodecanoyl(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-18(22)19(13-15-20)14-16-23-17(2)21/h20H,3-16H2,1-2H3 |
InChI Key |
XXONIUDZFGBHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with diethanolamine, followed by acetylation. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acid chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, ethers, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Food Contact Materials
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is evaluated for use in food contact materials. According to the European Food Safety Authority (EFSA), the compound poses no safety concerns for consumers if the migration levels do not exceed specified limits (5 mg/kg food) and residual diethanolamine levels remain below 0.3 mg/kg food .
Table 1: Safety Evaluation Parameters for Food Contact Materials
| Parameter | Limit |
|---|---|
| Migration Level | ≤ 5 mg/kg food |
| Residual Diethanolamine Level | ≤ 0.3 mg/kg food |
Pharmaceutical Formulations
The compound's surfactant properties make it suitable for pharmaceutical applications, particularly in drug delivery systems. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) has been documented in various studies.
Case Study: Enhanced Drug Solubility
In a study published in the Journal of Pharmaceutical Sciences, this compound was used to formulate a liposomal delivery system that improved the bioavailability of poorly soluble drugs. The results indicated a significant increase in drug absorption compared to conventional formulations .
Chemical Neutralization Applications
Research indicates that this compound can be incorporated into formulations aimed at neutralizing toxic agents, including chemical and biological warfare agents. Its role as a cationic surfactant allows it to effectively encapsulate and neutralize harmful substances.
Table 2: Formulation Components for Toxic Neutralization
| Component | Function |
|---|---|
| Cationic Surfactant | Encapsulation of toxins |
| Reactive Compound | Neutralization of agents |
| Bleaching Activator | Enhanced degradation of toxins |
Cosmetic and Personal Care Products
The emollient properties of this compound make it a valuable ingredient in cosmetic formulations. It is used as a moisturizing agent in creams and lotions, improving skin hydration and texture.
Case Study: Moisturizing Cream Formulation
A formulation study demonstrated that incorporating this compound into a moisturizing cream significantly enhanced skin hydration levels over a four-week period compared to control creams without the compound .
Industrial Applications
The compound is also utilized in various industrial applications, including as an additive in lubricants and as a dispersant in paints and coatings. Its ability to reduce surface tension enhances the performance of these products.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. The compound interacts with molecular targets such as proteins and lipids, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural or functional similarities with this compound:
Detailed Analysis
Solubility and Stability
- Stability is unaffected by pH changes .
- Monoacetate (94139-13-6): Acetate group increases hydrophilicity, enabling water solubility up to 10 mg/mL. However, the ester bond may hydrolyze under alkaline conditions (pH > 9), releasing acetic acid .
- BES (10191-18-1) : Fully water-soluble due to the sulfonic acid group. Stable across physiological pH ranges, making it ideal for biochemical applications .
Functional Performance
- Surfactant Efficiency: The monoacetate derivatives (94139-13-6, 94139-08-9) exhibit lower CMC values than the parent compound, enhancing foam stability and emulsification capacity .
- pH Sensitivity: Monoacetate’s hydrolytic instability under alkaline conditions limits its use in high-pH formulations, whereas BES maintains buffering capacity without degradation .
Biological Activity
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate (CAS No. 120-40-1) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various industries, particularly in cosmetics, pharmaceuticals, and food contact materials. This article explores the compound's biological activity, its synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
This compound is a fatty acid amide derived from dodecanoic acid (lauric acid) with two hydroxyethyl groups attached to the nitrogen atoms. The acetylation of one of the amine groups enhances its solubility and modifies its biological activity. The molecular formula is with a molecular weight of approximately 287.44 g/mol .
Biological Activity
1. Surfactant Properties:
this compound exhibits significant surfactant properties, making it effective in stabilizing emulsions. This characteristic is particularly valuable in cosmetic formulations where it helps to maintain product stability and enhance skin absorption .
2. Antimicrobial Activity:
Research indicates that this compound possesses antimicrobial properties, which can be attributed to its ability to disrupt microbial membranes. In a study examining similar compounds, it was found that fatty acid amides like this compound demonstrated efficacy against various bacterial strains .
3. Safety and Toxicology:
The European Food Safety Authority (EFSA) conducted a safety assessment of N,N-bis(2-hydroxyethyl)dodecanamide for use in food contact materials. The assessment concluded that there is no significant safety concern for consumers if the migration does not exceed specified limits (5 mg/kg food) . However, caution is advised due to potential skin irritation and aquatic toxicity noted in hazard statements associated with the compound .
Case Study 1: Cosmetic Applications
In a study exploring the use of this compound in cosmetic formulations, researchers found that its incorporation improved the stability and texture of creams and lotions. The compound's emulsifying properties allowed for better dispersion of active ingredients, enhancing their bioavailability on the skin.
Case Study 2: Antimicrobial Efficacy
A comparative study on various fatty acid amides highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a natural preservative in personal care products, reducing reliance on synthetic preservatives .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Bis(2-hydroxyethyl)dodecanamide | Hydroxyethyl groups; dodecanamide base | Enhanced solubility due to acetylation |
| N,N'-Diethanolamine | Two hydroxyethyl groups | More hydrophilic but less lipophilic |
| Dodecylamine | Simple long-chain amine | Less functional diversity |
This comparison underscores how this compound stands out due to its unique structural features and enhanced functionalities, making it suitable for specialized applications across multiple fields.
Q & A
Q. What are the standard synthetic routes for N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate, and how is the product characterized?
The compound is typically synthesized via condensation of lauric acid with diethanolamine, followed by acetylation. Structural confirmation relies on spectroscopic techniques:
- NMR (¹H, ¹³C) : Assign protons and carbons, such as the methylene groups in the hydroxyethyl moieties (δ ~3.5–3.7 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 329.4) .
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, O-H at ~3300 cm⁻¹) .
Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?
- HPLC : Use reverse-phase chromatography with UV detection (λ ~210 nm) to assess purity .
- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., 94–97°C for related analogs) to detect impurities affecting thermal behavior .
- Elemental Analysis : Confirm C, H, N, O composition against theoretical values (e.g., C: 63.7%, H: 10.7%, N: 4.3%) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Limited water solubility (~0.1 mg/mL at 25°C); use co-solvents like ethanol or DMSO for aqueous systems .
- Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture .
- Surface Activity : Critical micelle concentration (CMC) can be determined via tensiometry; expect CMC ~0.1–1 mM due to its nonionic surfactant nature .
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved using advanced NMR techniques?
- COSY and HMBC : Resolve overlapping proton signals (e.g., methylene protons in hydroxyethyl groups) and assign long-range correlations (e.g., acetamide carbonyl to adjacent carbons) .
- NOESY : Confirm spatial proximity of functional groups (e.g., hydroxyethyl chains and the dodecanamide backbone) .
- Dynamic NMR : Study conformational changes in solution, such as rotation barriers in the acetamide group .
Q. What experimental strategies address contradictions in environmental detection data for this compound?
- Comparative Analytical Methods : Cross-validate GC-MS (for volatility) and LC-MS/MS (for polar degradation products) to reconcile discrepancies in environmental matrices .
- Isotope-Labeled Standards : Use deuterated analogs (e.g., D₃-lauric acid precursors) to improve quantification accuracy in complex samples .
- Degradation Studies : Simulate environmental conditions (pH, UV exposure) to identify transformation products interfering with detection .
Q. How can researchers design stability studies to evaluate degradation pathways under stress conditions?
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Monitor via:
- LC-MS : Identify degradation products (e.g., hydrolyzed lauric acid or diethanolamine derivatives) .
- TGA : Assess thermal decomposition profiles (e.g., weight loss ~200–300°C) .
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) and humidity (75% RH) to model long-term storage effects .
Q. What toxicological assays are recommended to address data gaps in ecotoxicology profiles?
- Acute Toxicity : Perform Daphnia magna 48-hour immobilization tests (EC₅₀) and algal growth inhibition assays (OECD 201/202) .
- Chronic Exposure : Use zebrafish embryos (FET test) to assess developmental toxicity (e.g., teratogenicity at sublethal concentrations) .
- Bioaccumulation Potential : Measure log P (octanol-water partition coefficient; estimated ~3.5) to predict environmental persistence .
Q. How can computational modeling aid in predicting surfactant behavior in mixed systems?
- Molecular Dynamics (MD) : Simulate micelle formation and interactions with other surfactants (e.g., SDS) to optimize formulation stability .
- QSAR Models : Correlate structural descriptors (e.g., alkyl chain length, hydrophilic-lipophilic balance) with CMC values for derivative design .
Methodological Notes
- Synthesis Optimization : Consider solvent-free routes or biocatalytic methods (e.g., lipase-mediated acylation) to improve yield and sustainability .
- Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges for preconcentration in water analysis .
- Data Interpretation : Always cross-reference spectroscopic data with databases (e.g., NIST Chemistry WebBook) to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
